molecular formula C25H20N2O3S B3861348 5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione

5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione

Cat. No.: B3861348
M. Wt: 428.5 g/mol
InChI Key: JJTLVOAJHVEQNZ-UCQKPKSFSA-N
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Description

5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylidene group, a carbazole moiety, and a thiazolidinedione core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidinedione Core: This can be achieved by reacting thiazolidine-2,4-dione with appropriate aldehydes or ketones under basic conditions.

    Introduction of the Carbazole Moiety: The carbazole group can be introduced through a nucleophilic substitution reaction, where a carbazole derivative reacts with a suitable electrophile.

    Formation of the Benzylidene Group: The final step involves the condensation of the intermediate product with benzaldehyde or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and carbazole moieties.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: Various substitution reactions can take place, especially at the carbazole and thiazolidinedione cores.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The carbazole moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic uses.

    Carbazole Derivatives: Compounds with a carbazole core, known for their biological activities.

Uniqueness

The uniqueness of 5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to other thiazolidinediones or carbazole derivatives.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-18(15-26-21-12-6-4-10-19(21)20-11-5-7-13-22(20)26)16-27-24(29)23(31-25(27)30)14-17-8-2-1-3-9-17/h1-14,18,28H,15-16H2/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTLVOAJHVEQNZ-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione
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5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione
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5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione
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5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione
Reactant of Route 6
5-Benzylidene-3-(3-carbazol-9-yl-2-hydroxy-propyl)-thiazolidine-2,4-dione

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